molecular formula C18H22ClN3O2Si B13043329 2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine

2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B13043329
M. Wt: 375.9 g/mol
InChI Key: JERFVAGWZYBTPG-UHFFFAOYSA-N
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Description

2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolopyrimidine derivative characterized by:

  • Core structure: A pyrrolo[2,3-d]pyrimidine scaffold, a bicyclic system resembling purine bases, enabling interactions with biological targets like kinases .
  • Substituents: 2-Chloro group: Enhances electrophilicity for nucleophilic substitution reactions. 4-Phenoxy group: Introduces aromatic bulkiness, influencing lipophilicity and target binding . 7-((2-(Trimethylsilyl)ethoxy)methyl (SEM) group: A protecting group that stabilizes reactive sites (e.g., N7) during synthesis .
  • Applications: Intermediate in synthesizing Janus kinase (JAK) inhibitors like baricitinib and ruxolitinib .

Properties

Molecular Formula

C18H22ClN3O2Si

Molecular Weight

375.9 g/mol

IUPAC Name

2-[(2-chloro-4-phenoxypyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C18H22ClN3O2Si/c1-25(2,3)12-11-23-13-22-10-9-15-16(22)20-18(19)21-17(15)24-14-7-5-4-6-8-14/h4-10H,11-13H2,1-3H3

InChI Key

JERFVAGWZYBTPG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C1N=C(N=C2OC3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-D]pyrimidine core.

    Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Phenoxy Substitution: The phenoxy group is introduced through a nucleophilic substitution reaction using phenol and a suitable base.

    Attachment of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Phenol, sodium hydroxide, trimethylsilyl chloride, triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Anticancer Activity

Pyrrolopyrimidine derivatives, including the compound , have been studied for their potential anticancer properties. Research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antiviral Properties

Recent studies have suggested that pyrrolopyrimidine compounds may possess antiviral activities. These compounds can interfere with viral replication and may serve as potential leads for developing new antiviral agents. The mechanism often involves inhibiting viral enzymes or blocking viral entry into host cells .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrolopyrimidine derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Synthesis of Novel Derivatives

The synthesis of 2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine involves various synthetic methodologies, including cross-coupling reactions and condensation techniques. These methods are significant for producing novel derivatives with enhanced biological activities . The ability to modify the chemical structure allows researchers to explore structure-activity relationships (SAR) that can lead to improved pharmacological profiles.

Scaffold for Drug Development

The unique structural features of pyrrolopyrimidines make them valuable scaffolds in drug design. Their ability to interact with multiple biological targets allows for the development of multi-target drugs, which is increasingly important in treating complex diseases such as cancer and viral infections .

Case Studies and Research Findings

StudyFindings
Hilmy et al., 2023Investigated novel pyrrolo[2,3-d]pyrimidine derivatives with significant anticancer and anti-inflammatory activities .
NCBI PMC ArticleDiscussed the synthesis and biological evaluation of thieno[2,3-d]pyrimidines, highlighting the importance of structural modifications for enhancing therapeutic effects .
Review on Pyrido DerivativesSummarized the therapeutic potentials of various pyrido derivatives, emphasizing their applications in cancer therapy and inflammation management .

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

  • Lipophilicity: Phenoxy group increases logP compared to chloro or pyrazole analogs, impacting bioavailability.
  • Solubility : SEM group reduces polarity, necessitating formulation adjustments for drug candidates .

Biological Activity

2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine, identified by its CAS number 941685-26-3, is a compound with potential biological activity. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₈ClN₃OSi
  • Molecular Weight : 283.83 g/mol
  • Purity : Typically specified in commercial products.

Research indicates that compounds in the pyrrolo[2,3-D]pyrimidine class may interact with various biological pathways. They are noted for their potential in inhibiting certain enzymes involved in nucleotide synthesis and signaling pathways essential for cellular proliferation.

  • Inhibition of Cell Proliferation : Similar compounds have shown significant inhibition of cell proliferation in cancer cell lines. For instance, chloroethyl pyrimidine nucleosides demonstrated a marked decrease in cell viability in A431 vulvar epidermal carcinoma cells .
  • Antiviral Properties : Studies have highlighted the role of pyrimidine derivatives in antiviral activity. For example, targeting the pyrimidine biosynthesis pathway has been shown to hinder hepatitis E virus replication, suggesting a potential therapeutic avenue for viral infections .

Case Studies

  • Anticancer Activity : A study on chloroethyl pyrimidine nucleosides revealed their effectiveness in reducing migration and invasion capabilities of cancer cells, indicating a dual mechanism of action that involves both proliferation and metastasis inhibition .
  • Antimalarial Activity : Research into ferrocene-pyrimidine conjugates has illustrated that modifications to the pyrimidine structure can enhance antiplasmodial activity against Plasmodium falciparum, showcasing the versatility of pyrimidine derivatives in drug design .

Data Table: Biological Activity Summary

Biological ActivityEffect ObservedReference
Cell Proliferation InhibitionSignificant reduction in viability
Antiviral Activity (HEV)Reduced viral replication
Anticancer PropertiesInhibition of migration/invasion
Antimalarial EffectEnhanced activity against P. falciparum

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